Product packaging for Iron;ZINC(Cat. No.:CAS No. 73856-00-5)

Iron;ZINC

Cat. No.: B14461022
CAS No.: 73856-00-5
M. Wt: 317.4 g/mol
InChI Key: YNUNTDAFLDWXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the research chemical compound known as Iron;ZINC. As indicated by its PubChem CID 13685768 , it is an inorganic metal compound of iron and zinc. Compounds of iron and zinc are of significant research interest in materials science and chemistry. For instance, related structures like zinc ferrite (Fe₂H₂O₄Zn) are utilized in research applications such as high corrosion-resistant coatings and as pigments due to their heat stability . The specific physical properties, chemical behavior, and potential research applications of this particular this compound compound are an active area of scientific investigation. Researchers are exploring its potential uses based on the known roles of its constituent elements. Iron is a vital redox-active metal involved in oxygen transport and cellular energy generation , while zinc is an essential micronutrient that plays critical structural and catalytic roles in numerous enzymes and supports immune system function . This product is provided for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeZn4 B14461022 Iron;ZINC CAS No. 73856-00-5

Properties

CAS No.

73856-00-5

Molecular Formula

FeZn4

Molecular Weight

317.4 g/mol

IUPAC Name

iron;zinc

InChI

InChI=1S/Fe.4Zn

InChI Key

YNUNTDAFLDWXCN-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Zn].[Zn].[Zn].[Zn]

Origin of Product

United States

Metallobiochemistry of Iron and Zinc Systems

Iron-Containing Metalloenzymes and Their Reaction Mechanisms

Iron is a versatile metal in biological systems, participating in electron transport, oxygen binding and activation, and a variety of redox reactions. Its ability to cycle between different oxidation states (primarily Fe²⁺ and Fe³⁺) is key to its function in many enzymes. Iron centers in proteins can exist in several forms, including heme groups, non-heme iron centers, and iron-sulfur clusters.

Heme and Non-Heme Iron Centers in Catalysis

Heme iron centers involve an iron ion coordinated within a porphyrin ring. This structure is famously found in proteins like hemoglobin and myoglobin (B1173299) for oxygen transport and storage, and in cytochromes for electron transfer. Heme enzymes also catalyze a range of reactions, including oxidation and hydroxylation. For example, cytochrome P450 enzymes utilize a heme iron to activate oxygen for the functionalization of organic substrates.

Non-heme iron centers, in contrast, lack the porphyrin ring and involve iron coordinated directly by amino acid residues, often histidine, glutamate, or aspartate, and sometimes other ligands like oxygen or sulfur. These centers are found in a diverse group of enzymes catalyzing reactions that parallel those of heme systems, including monooxygenation and dioxygenation. researchgate.netnih.gov Studying non-heme iron active sites can be more challenging spectroscopically compared to heme systems due to the absence of intense spectral features provided by the porphyrin ligand. researchgate.netnih.gov However, spectroscopic methods have provided significant insight into their reactivity. researchgate.netnih.gov

Many non-heme iron(II) enzymes utilize a high-spin Fe(II) to activate dioxygen, often in conjunction with a co-substrate like α-ketoglutarate (αKG). researchgate.netmdpi.com The reaction typically involves the formation of a highly reactive iron(IV)-oxo species. mdpi.comfrontiersin.org This intermediate is a potent oxidant capable of abstracting a hydrogen atom from a substrate, initiating the catalytic cycle. mdpi.comfrontiersin.org The precise coordination environment and the presence of cofactors and substrates influence the specific reaction catalyzed. nih.gov

Iron-Sulfur Clusters: Electron Transfer and Redox Functions

Iron-sulfur (Fe-S) clusters are ubiquitous prosthetic groups in metalloproteins, characterized by sulfide-linked iron centers. wikipedia.org These clusters are crucial for a wide range of biological processes, including respiration, photosynthesis, DNA replication and repair, and gene regulation. oup.comnih.gov Fe-S clusters primarily function in electron transfer reactions, leveraging the ability of the iron atoms to cycle between different oxidation states (Fe²⁺ and Fe³⁺). oup.comresearchgate.net

Common types of Fe-S clusters include [2Fe-2S], [3Fe-4S], and [4Fe-4S] centers, typically coordinated by cysteine thiolate ligands from the protein. wikipedia.orgoup.comcdnsciencepub.com The specific arrangement and oxidation state of the iron and sulfur atoms within the cluster determine its redox potential, allowing Fe-S proteins to participate in electron transport chains spanning a wide range of physiological potentials. wikipedia.orgoup.com For instance, in the mitochondrial respiratory chain, multiple Fe-S clusters are found in Complexes I, II, and III, facilitating electron flow. wikipedia.orgoup.comnih.gov

Beyond electron transfer, Fe-S clusters also participate in enzyme catalysis, generate radicals, act as sulfur donors, and function as sensors of environmental changes like oxygen and nitric oxide levels. wikipedia.orgoup.comnih.gov While often redox-active, some Fe-S clusters can also serve structural roles within proteins. wikipedia.org

Data Table: Common Iron-Sulfur Cluster Types and Functions

Cluster TypeCommon CoordinationPrimary Function(s)Examples of Proteins
[2Fe-2S]4 Cysteine or 2 Cysteine + 2 Histidine cdnsciencepub.comElectron Transfer, Redox Catalysis, Sensing oup.comcdnsciencepub.comFerredoxins, Rieske proteins wikipedia.orgcdnsciencepub.com
[3Fe-4S]3 Cysteine oup.comcdnsciencepub.comElectron Transfer, sometimes Catalysis oup.comcdnsciencepub.comAconitase (inactive form), some ferredoxins wikipedia.orgcdnsciencepub.com
[4Fe-4S]4 Cysteine oup.comcdnsciencepub.comElectron Transfer, Redox Catalysis, Radical Generation wikipedia.orgoup.comcdnsciencepub.comFerredoxins, Nitrogenase, Aconitase (active form) wikipedia.orgcdnsciencepub.com

Oxygenases and Oxidoreductases Involving Iron

Iron-containing oxygenases and oxidoreductases are enzymes that catalyze reactions involving the incorporation of oxygen into substrates or the transfer of electrons in redox processes. These enzymes are critical for metabolism, detoxification, and biosynthesis.

Oxygenases, such as monooxygenases and dioxygenases, utilize iron to activate molecular oxygen (O₂). Monooxygenases incorporate one atom of O₂ into a substrate, while the other oxygen atom is reduced to water. Dioxygenases incorporate both atoms of O₂ into the substrate. Iron-dependent oxygenases include both heme and non-heme enzymes. For example, cytochrome P450 (heme) and α-ketoglutarate-dependent dioxygenases (non-heme) are prominent examples. researchgate.netnih.govmdpi.com The mechanisms often involve the formation of highly reactive iron-oxygen intermediates, such as ferryl (Fe(IV)=O) species, which are responsible for oxidizing the substrate. mdpi.comfrontiersin.org

Oxidoreductases catalyze the transfer of electrons from one molecule to another. Iron is a common component in these enzymes, often in the form of heme or Fe-S clusters, facilitating electron transfer through changes in its oxidation state. Examples include components of the electron transport chain (containing both heme and Fe-S clusters) and enzymes like superoxide (B77818) dismutase (which can contain iron or other metals) that catalyze the disproportionation of superoxide radicals. wikipedia.orgoup.comnih.gov

Zinc-Containing Metalloenzymes and Their Catalytic Mechanisms

Zinc is another essential metal in biology, playing diverse roles in catalysis, protein structure, and regulation. Unlike iron, zinc typically exists in a single oxidation state (Zn²⁺) in biological systems and does not participate directly in redox reactions. Instead, it functions primarily as a Lewis acid, polarizing water molecules or activating substrates, or as a structural component, stabilizing protein folds.

Hydrolases: Zinc's Role in Proton Transfer and Hydrolysis Reactions

Many hydrolase enzymes, which catalyze the cleavage of bonds by the addition of water, utilize a zinc ion in their active site. The zinc ion typically coordinates water molecules or the substrate, increasing the acidity of the bound water and facilitating nucleophilic attack on the scissile bond. This often involves the zinc ion polarizing a water molecule to generate a hydroxide (B78521) ion, a potent nucleophile.

Examples of zinc-dependent hydrolases include carbonic anhydrase, which rapidly interconverts carbon dioxide and bicarbonate; carboxypeptidases, which cleave amino acids from the carboxyl terminus of proteins; and alcohol dehydrogenase, which catalyzes the oxidation of alcohols. nih.govwikipedia.org In carbonic anhydrase, a zinc ion is coordinated by three histidine residues, with the fourth coordination site occupied by a water molecule or hydroxide ion, depending on the pH. The zinc-bound hydroxide attacks CO₂, leading to the formation of bicarbonate. In carboxypeptidases, zinc is involved in coordinating the substrate's carboxylate group and polarizing a water molecule for hydrolysis of the peptide bond. ebi.ac.uk Alcohol dehydrogenase utilizes zinc in the active site to facilitate the oxidation of alcohols to aldehydes or ketones. nih.govwikipedia.org

Data Table: Examples of Zinc Hydrolases and Their Reactions

Enzyme NameReaction CatalyzedZinc Coordination Environment (Typical)
Carbonic AnhydraseCO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻3 Histidine + H₂O/OH⁻
CarboxypeptidaseHydrolysis of C-terminal peptide bondsVaries, often involves His, Glu, Asp, H₂O
Alcohol DehydrogenaseOxidation of alcohols to aldehydes/ketonesVaries, often involves Cys, His, Ser

Zinc Finger Motifs: Structural Stabilization in Gene Regulation

Zinc finger motifs are common structural elements found in a large number of proteins, particularly those involved in DNA and RNA binding, protein-protein interactions, and lipid binding. nih.govwikipedia.orgresearchgate.net These motifs are characterized by the coordination of one or more zinc ions, which play a crucial structural role in stabilizing the protein fold. nih.govwikipedia.orgresearchgate.netoup.com

The zinc ion in a zinc finger motif is typically coordinated by cysteine and/or histidine residues in a tetrahedral arrangement. wikipedia.orgresearchgate.net This coordination creates a stable, compact domain, often with a loop or "finger" that can interact with other molecules. The precise sequence of amino acids coordinating the zinc and the surrounding protein structure determine the specific binding properties and function of the zinc finger. wikipedia.org

Zinc finger proteins are extensively involved in gene regulation, where their ability to bind specifically to DNA or RNA sequences allows them to act as transcription factors, regulate mRNA processing, and participate in chromatin remodeling. nih.govwikipedia.orgresearchgate.netfrontiersin.org The structural stability provided by the coordinated zinc ion is essential for maintaining the correct conformation of the zinc finger domain, enabling it to recognize and bind to its target molecule with high affinity and specificity. researchgate.net Studies have shown that the deprotonated state of cysteine residues coordinating zinc is essential for the mechanical stabilization of the folded conformation and the stability of protein-DNA binding complexes. researchgate.net

Data Table: Common Zinc Finger Types and Ligand Coordination

Zinc Finger Type (Classification based on ligands)Typical Ligands Coordinated to Zinc
Cys₂His₂ (C2H2)2 Cysteine, 2 Histidine wikipedia.orgresearchgate.net
Cys₄ (C4)4 Cysteine wikipedia.orgresearchgate.net
Cys₆ (C6)6 Cysteine wikipedia.orgresearchgate.net
Cys₃His (C3H)3 Cysteine, 1 Histidine researchgate.net

Carbonic Anhydrase: Zinc's Coordination in CO2 Hydration

Carbonic anhydrase (CA) is a remarkable zinc-containing enzyme that catalyzes the rapid reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). libretexts.orgnih.govmdpi.comtandfonline.com This seemingly simple reaction is vital for numerous physiological processes, including pH regulation, CO₂ transport in blood, and ion exchange. nih.govwikipedia.orgbioline.org.br The efficiency of CA is extraordinary, accelerating the uncatalyzed reaction by a factor of 10⁷ to 10⁸, with a turnover frequency of up to 10⁶ s⁻¹. libretexts.orgnih.govwikipedia.org

The catalytic power of carbonic anhydrase is directly linked to the coordination environment of the zinc ion within its active site. In the well-studied α-carbonic anhydrase found in animals, the Zn²⁺ ion is typically coordinated in a tetrahedral geometry. libretexts.orgnih.govwikipedia.org Three of the coordination sites are occupied by the imidazole (B134444) rings of conserved histidine residues (His94, His96, and His119 in human CA II). libretexts.orgnih.govwikipedia.orgresearchgate.net The fourth coordination site is occupied by a water molecule or a hydroxide ion, depending on the pH. libretexts.orgbioline.org.br

The mechanism of CO₂ hydration catalyzed by carbonic anhydrase involves the zinc-bound water molecule. The binding of water to the positively charged Zn²⁺ ion significantly lowers the pKa of the water molecule from 15.7 to around 7. mdpi.combioline.org.br This facilitates the deprotonation of the bound water, generating a highly nucleophilic zinc-bound hydroxide ion (Zn-OH⁻). libretexts.orgmdpi.combioline.org.brroyalsocietypublishing.org

The catalytic cycle proceeds through several steps:

Binding of CO₂ to a hydrophobic pocket near the active site. nih.govwikipedia.orgresearchgate.net

Nucleophilic attack by the zinc-bound hydroxide ion on the carbon atom of the CO₂ molecule, forming a zinc-coordinated bicarbonate ion (Zn-HCO₃⁻). nih.govmdpi.comwikipedia.orgbioline.org.brresearchgate.netroyalsocietypublishing.org

Displacement of the bicarbonate ion from the zinc center by a water molecule from the solvent. libretexts.orgnih.govresearchgate.netroyalsocietypublishing.org

Regeneration of the active form of the enzyme through the deprotonation of the newly bound water molecule, often facilitated by a proton shuttle residue (such as His64 in human CA II) that transfers the proton away from the active site to the surrounding buffer. libretexts.orgnih.govbioline.org.brresearchgate.net

The structural arrangement of the active site, including the specific histidine ligands, the hydrophobic pocket for CO₂, and the proton shuttle residue, ensures the precise positioning of substrates and facilitates the rapid catalytic turnover. nih.govwikipedia.orgresearchgate.net The zinc ion acts as a Lewis acid, activating the water molecule for deprotonation and stabilizing the transition state during the nucleophilic attack on CO₂. libretexts.org

Here is a summary of key aspects of Zinc's coordination in Carbonic Anhydrase:

FeatureDescription
Metal IonZn²⁺
Coordination GeometryApproximately tetrahedral
Primary LigandsThree histidine residues (imidazole rings)
Fourth LigandWater molecule or hydroxide ion
Role of ZincLewis acid, activates water, stabilizes transition state
Catalytic IntermediateZinc-bound hydroxide (Zn-OH⁻)
Key Reaction StepNucleophilic attack of Zn-OH⁻ on CO₂
Turnover Frequency (CA)Up to 10⁶ s⁻¹ libretexts.orgnih.govwikipedia.org
pKa of Bound WaterReduced from ~15.7 (free water) to ~7 (Zn-bound water) mdpi.combioline.org.br

Superoxide Dismutases (Cu-Zn SOD): Dual Metal Coordination for Redox Catalysis

Superoxide dismutases (SODs) are a family of metalloenzymes that play a crucial role in antioxidant defense by catalyzing the dismutation of the toxic superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). libretexts.orglibretexts.orgnih.govacs.org Among the different types of SODs, copper-zinc superoxide dismutase (Cu-Zn SOD), also known as SOD1, is found in the cytoplasm of eukaryotic cells and some prokaryotes. libretexts.orgacs.org Cu-Zn SOD is a homodimeric protein, with each subunit containing one copper ion and one zinc ion. acs.orgacs.orgresearchgate.net

The catalytic activity of Cu-Zn SOD relies on the cooperative action of both the copper and zinc ions within the active site. The copper ion is the redox-active center, directly involved in the electron transfer reactions with superoxide. libretexts.orgnih.govmdpi.com The zinc ion, while not directly participating in the redox chemistry of superoxide dismutation, plays a critical structural role, contributing to the stability and proper folding of the enzyme. libretexts.orgresearchgate.netmdpi.comnih.gov

In the oxidized form of Cu-Zn SOD, the Cu²⁺ ion is typically coordinated by four histidine residues, often in a distorted square-pyramidal geometry, with a water molecule or superoxide anion potentially occupying the fifth position depending on the catalytic cycle step. libretexts.orgmdpi.com The zinc ion is coordinated in a more static, approximately tetrahedral environment, typically bound to three histidine residues and one aspartate residue. libretexts.orgmdpi.com A unique feature of the Cu-Zn SOD active site is a bridging histidine residue that links the copper and zinc centers. acs.orgmdpi.com

The mechanism of superoxide dismutation catalyzed by Cu-Zn SOD involves a two-step redox cycle mediated by the copper ion:

Reduction of Cu²⁺ to Cu¹⁺ by a superoxide anion, which is oxidized to molecular oxygen (O₂). libretexts.orglibretexts.orgacs.org Cu²⁺-SOD + O₂⁻ → Cu¹⁺-SOD + O₂ libretexts.org

Oxidation of Cu¹⁺ back to Cu²⁺ by a second superoxide anion, which is reduced to hydrogen peroxide (H₂O₂). This step requires the uptake of two protons. libretexts.orglibretexts.orgacs.org Cu¹⁺-SOD + O₂⁻ + 2H⁺ → Cu²⁺-SOD + H₂O₂ libretexts.org

Mutations in the gene encoding human Cu-Zn SOD (SOD1) are linked to a familial form of Amyotrophic Lateral Sclerosis (ALS), highlighting the critical importance of this enzyme's function and structural integrity. libretexts.orgacs.orgnih.gov These mutations can lead to protein misfolding and aggregation, although the exact molecular mechanisms linking SOD1 mutations to neurodegeneration are complex and not fully understood. acs.orgnih.gov

Here is a summary of key aspects of the dual metal coordination in Cu-Zn Superoxide Dismutase:

FeatureDescription
Enzyme TypeMetalloenzyme (Dimer)
Metal Ions per SubunitOne Copper (Cu), One Zinc (Zn)
Role of CopperRedox-active center, catalyzes electron transfer
Role of ZincStructural support, enzyme stability, contributes positive charge
Copper CoordinationDistorted square-pyramidal (oxidized Cu²⁺), ligands include histidine residues and potentially water/superoxide libretexts.orgmdpi.com
Zinc CoordinationApproximately tetrahedral, ligands include histidine and aspartate residues libretexts.orgmdpi.com
Bridging LigandHistidine residue links Copper and Zinc centers acs.orgmdpi.com
Catalytic MechanismTwo-step redox cycle involving Cu²⁺/Cu¹⁺ interconversion libretexts.orglibretexts.orgacs.org
SubstrateSuperoxide radical (O₂⁻) libretexts.orglibretexts.orgnih.govacs.org
ProductsMolecular Oxygen (O₂), Hydrogen Peroxide (H₂O₂) libretexts.orglibretexts.orgnih.govacs.org

Dual Metallocenter Enzymes and Hybrid Iron-Zinc Systems

Beyond enzymes containing single metal centers, many biological processes are catalyzed by enzymes that utilize two or more metal ions within their active sites. These dual or multiple metallocenter enzymes can involve homometallic centers (multiple ions of the same metal) or heterometallic centers (ions of different metals). The functional advantages of dual metallocenters often arise from the synergistic interplay between the metal ions, allowing for complex reaction mechanisms that would be difficult or impossible with a single metal.

Hybrid iron-zinc systems, where both iron and zinc are present in the same enzyme or protein complex, represent a fascinating area of metallobiochemistry. While some enzymes may strictly require either iron or zinc for specific functions, others might exhibit flexibility in metal binding, or utilize both metals in distinct or cooperative roles. kcl.ac.uk For instance, in vitro studies have shown that zinc can sometimes bind to iron-binding sites and vice versa, although biological systems have elaborate control mechanisms to ensure that the correct metal ions are incorporated into specific metalloproteins. kcl.ac.uk

Examples of enzymes that might be considered in the context of hybrid iron-zinc systems or dual metallocenters involving iron or zinc include:

Certain hydrolases: Some hydrolases utilize metal ions as Lewis acids to activate water or the substrate for nucleophilic attack. While many hydrolases are zinc-dependent (like carbonic anhydrase), others might utilize iron or have active sites capable of binding different divalent metal ions. researchgate.net

Oxidoreductases: Enzymes involved in redox reactions frequently contain transition metal ions. While many oxidoreductases are iron-dependent (e.g., cytochromes, iron-sulfur proteins) or copper-dependent, some might involve both iron and other metals, potentially including zinc in a structural or regulatory role alongside a redox-active iron center. scielo.br

Proteins with structural and catalytic metal sites: Some proteins contain distinct metal-binding sites where one metal ion serves a structural purpose (e.g., stabilizing protein fold) and another serves a catalytic role. Zinc is well-known for its structural role in proteins like zinc fingers, while iron is prevalent in catalytic centers. wikipedia.orgnih.govredalyc.org Hybrid systems could theoretically combine these functions within a single protein.

Research into dual metallocenter enzymes and hybrid iron-zinc systems often involves:

Structural characterization: Techniques like X-ray crystallography and spectroscopy are used to determine the arrangement of metal ions and their protein ligands within the active site.

Mechanistic studies: Kinetic and spectroscopic methods are employed to understand how the metal ions participate in substrate binding, activation, and catalysis.

Metal substitution studies: Replacing the native metal ion with a different metal can provide insights into the specific role of each metal in the enzyme's function and structure. researchgate.net

Understanding the principles governing metal selectivity, coordination chemistry, and the functional interplay between metal ions in dual metallocenter and hybrid systems is crucial for a comprehensive understanding of metallobiochemistry. The precise control of metal uptake, trafficking, and insertion into metalloproteins is essential for cellular health and function. researchgate.netkcl.ac.uk

Molecular Mechanisms of Iron and Zinc Homeostasis and Transport

Cellular and Subcellular Distribution of Iron and Zinc Ions

Iron is predominantly found within the heme moiety of hemoglobin in red blood cells, accounting for the largest proportion of total body iron. Significant iron stores are also located in the liver, spleen, and bone marrow nih.govlumenlearning.comacs.orgmdpi.com. Within cells, iron is distributed among various compartments, including the cytoplasm, nucleus, and membranes wikipedia.org. Excess intracellular iron is primarily stored within the protein ferritin, and at higher concentrations, in a less soluble form called hemosiderin lumenlearning.comwikipedia.org. A small, dynamic pool of loosely bound iron in the cytoplasm, known as the labile iron pool, is available for metabolic processes wikipedia.orgnih.gov. Iron is essential for mitochondrial enzymes involved in the respiratory chain and heme biosynthesis frontiersin.org.

Zinc is the second most abundant d-block metal in the human body and exists exclusively as the divalent ion (Zn²⁺) researchgate.net. Intracellular zinc is distributed approximately 50% in the cytoplasm, 30-40% in the nucleus, and 10% in plasma and organelle membranes nih.gov. Cellular zinc is tightly regulated and compartmentalized within various organelles, including vesicles, the endoplasmic reticulum (ER), and the Golgi apparatus annualreviews.orgencyclopedia.pubrupress.org. This compartmentalization is crucial for controlling the concentration of free intracellular zinc and supporting specific organelle functions researchgate.netannualreviews.orgencyclopedia.pub.

Table 1: Approximate Distribution of Iron in the Human Body

CompartmentPercentage of Total Body Iron
Hemoglobin~65%
Ferritin and Hemosiderin~25%
Myoglobin (B1173299)~4%
Enzymes and other proteins~4%
Transferrin-bound plasma~0.1%

Note: Data compiled from various sources on iron distribution lumenlearning.comacs.orgwikipedia.org.

Ligand-Mediated Transport Mechanisms

The transport and speciation of iron and zinc ions within biological systems are heavily influenced by their interactions with various ligands and binding proteins.

Transferrin and Iron/Zinc Binding Dynamics

Transferrin (Tf) is the primary protein responsible for transporting iron in the bloodstream lumenlearning.commdpi.comashpublications.org. It has a high affinity for ferric iron (Fe³⁺) and can bind up to two Fe³⁺ ions per molecule nih.govlumenlearning.com. Under normal physiological conditions, only about 30% of the iron-binding sites on plasma transferrin are occupied, providing a buffer against potentially toxic non-transferrin-bound iron (NTBI) nih.gov. Iron-loaded transferrin (holo-Tf) delivers iron to cells expressing transferrin receptor 1 (TfR1) on their surface nih.govacs.orgwikipedia.orgoup.com. The holo-Tf-TfR1 complex is internalized into endosomes nih.govacs.orgwikipedia.org. Within the acidic environment of the endosome, iron is released from transferrin and reduced to its ferrous form (Fe²⁺) by ferrireductases like STEAP3 acs.orgwikipedia.org. Fe²⁺ is then transported into the cytoplasm via the divalent metal transporter 1 (DMT1) located in the endosomal membrane nih.govacs.orgwikipedia.orgnih.gov. The iron-free transferrin (apo-Tf) and TfR1 are recycled back to the cell surface acs.org. While transferrin's primary role is iron transport, its interaction with other metals like zinc is less prominent in systemic transport compared to its critical function in iron delivery nih.gov.

Role of Phytate and Nicotianamine in Metal Speciation and Bioavailability

Phytate, or myo-inositol hexakisphosphate, is a major storage form of phosphorus in plants and is a significant component of plant-based foods nih.govmdpi.comscispace.com. Phytate is a potent inhibitor of iron and zinc absorption in the digestive tract nih.govmdpi.comscispace.comresearchgate.net. It forms stable, insoluble complexes with divalent and trivalent metal cations, including Fe²⁺, Fe³⁺, and Zn²⁺, particularly at the pH conditions found in the small intestine mdpi.commdpi.com. This chelation reduces the solubility of iron and zinc, making them less available for uptake by intestinal cells mdpi.commdpi.com. The inhibitory effect of phytate on zinc absorption is concentration-dependent and is often assessed using the molar phytate:zinc ratio of the diet mdpi.comscispace.comresearchgate.net. Elevated dietary calcium can also interact with phytate and influence zinc solubility and absorption mdpi.comnih.gov.

Nicotianamine (NA) is a low-molecular-weight, non-proteinogenic amino acid found in plants nih.govresearchgate.netdntb.gov.uafrontiersin.org. It acts as a metal-chelating ligand involved in the intracellular transport and long-distance translocation of various metal ions, including iron, zinc, copper, and nickel nih.govresearchgate.netdntb.gov.uaoup.comunl.ptplos.orgbiorxiv.org. NA can form stable complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) iron, as well as Zn²⁺ plos.org. In graminaceous plants, NA is a precursor for phytosiderophores, which are secreted by roots to chelate and acquire ferric iron from the soil oup.comunl.pt. Within the plant, NA-metal complexes are transported via specific transporters, such as Yellow Stripe 1-Like (YSL) transporters, facilitating metal delivery to different plant organs nih.govresearchgate.net. Research suggests that increasing NA levels in edible crops can enhance iron and zinc bioavailability plos.orgfrontiersin.orgmdpi.com. NA is thought to enhance iron bioavailability by chelating Fe²⁺ and maintaining it in a soluble, absorbable form plos.orgmdpi.com.

Mechanisms of Metal Ion Acquisition and Efflux in Biological Systems

Cells and organisms employ specific transport proteins embedded in membranes to control the movement of iron and zinc ions across cellular and organellar boundaries.

Iron acquisition in mammals primarily occurs in the duodenum, where dietary non-heme iron (mostly Fe³⁺) is reduced to Fe²⁺ by a brush border ferrireductase like duodenal cytochrome b (Dcytb) mdpi.comnih.govashpublications.org. Fe²⁺ is then transported into the enterocytes by the divalent metal transporter 1 (DMT1) acs.orgmdpi.comnih.govnih.govashpublications.org. Heme iron is absorbed through a less understood mechanism nih.govnih.gov. Iron is exported from enterocytes into the circulation by ferroportin (FPN1), the only known mammalian iron exporter nih.govacs.orgmdpi.comwikipedia.orgoup.comnih.govashpublications.org. This export is coupled with the oxidation of Fe²⁺ back to Fe³⁺ by ferroxidases like hephaestin or ceruloplasmin, allowing it to bind to transferrin in the plasma lumenlearning.comacs.orgwikipedia.orgashpublications.org. Most nucleated cells acquire iron from transferrin via TfR1-mediated endocytosis, followed by DMT1-mediated release from endosomes into the cytoplasm nih.govacs.orgwikipedia.orgnih.gov.

Zinc transport across biological membranes is mediated by two major families of zinc transporters: the Zrt- and Irt-like proteins (ZIPs, SLC39 family) and the Zinc Transporters (ZnTs, SLC30 family) researchgate.netnih.govannualreviews.orgmdpi.comwikipedia.orgmdpi.com. ZIP transporters generally increase intracellular zinc availability by mediating influx of Zn²⁺ into the cytoplasm from the extracellular space or from intracellular organelles researchgate.netnih.govannualreviews.orgencyclopedia.pubmdpi.com. ZnT transporters, conversely, reduce cytoplasmic zinc concentration by facilitating efflux of Zn²⁺ out of the cell or into intracellular vesicles and organelles like the Golgi apparatus and ER researchgate.netnih.govannualreviews.orgencyclopedia.pubrupress.orgmdpi.commdpi.com. These transporters exhibit tissue-specific expression and are localized to different cellular and subcellular membranes, allowing for fine-tuning of zinc distribution annualreviews.orgencyclopedia.pubmdpi.com. In bacteria, various zinc acquisition systems exist, including ABC transporters like ZnuABC and TonB-dependent receptors, while efflux is mediated by families like Cation Diffusion Facilitators (CDF), Resistance Nodulation Division (RND) pumps, and P-type ATPases mdpi.comaip.orgmdpi.comrsc.orgadelaide.edu.au.

Interactions and Interdependencies of Iron and Zinc in Biological Systems

Synergistic Relationships at the Molecular and Cellular Level

While antagonism is a well-documented aspect of iron-zinc interactions, synergistic relationships also exist, particularly at the metabolic level foodsciencejournal.com. For instance, sufficient copper is required for iron utilization, illustrating a synergistic relationship between these two metals foodsciencejournal.com. Although the search results didn't provide extensive details specifically on synergistic relationships between iron and zinc at the molecular and cellular level beyond general metabolic interplay, some studies suggest potential synergistic accumulation in specific cell types. For example, cultured astrocytes showed a synergistic stimulation of iron and zinc accumulation when co-incubated, suggesting additional mechanisms beyond known transporters might be involved in scavenging these metals when present together extracellularly nih.gov. Synergy between iron, zinc, and vitamin A in the human gut has also been suggested, where an increase in one may enhance the absorption or utilization of the others when all are present at low dietary levels researchgate.net.

Antagonistic Interactions: Competition for Binding Sites and Transport Pathways

Antagonistic interactions between iron and zinc are primarily driven by their similar chemical properties, leading to competition for binding sites on proteins and shared transport pathways oup.comfoodsciencejournal.comnih.govresearchgate.netresearchgate.netnih.gov. This competition can significantly impact their absorption and bioavailability nih.govresearchgate.netresearchgate.net.

Studies in humans and animals have demonstrated that excess iron can competitively inhibit zinc uptake, particularly at high iron-to-zinc ratios (2:1 or greater when the total amount of ionic species exceeds 25 mg) nih.govresearchgate.netnih.gov. This occurs because inorganic (nonheme) iron and zinc share portions of a common absorptive pathway in the intestines nih.govcdnsciencepub.com. Similarly, zinc can compete with iron for absorption foodsciencejournal.com. Experiments using Caco-2 cells showed that both copper and zinc inhibited iron uptake, while iron inhibited copper uptake, highlighting competitive interactions at the cellular level researchgate.net.

In plants, the similar ionic radii and coordination geometries of iron and zinc can lead to competition for shared transporters and chelators, as well as potential mismetallation of enzymes and proteins oup.com. Zinc excess in Arabidopsis thaliana can result in iron deficiency symptoms in shoots, which can be alleviated by increasing iron supply oup.com. This suggests a competitive interaction where high zinc levels interfere with iron utilization or uptake oup.com.

Data from studies on mineral absorption in ruminants also indicate antagonistic interactions between metallic cations, including iron and zinc, for absorption sites in the gastrointestinal tract researchgate.net.

Cross-Regulation of Iron and Zinc Metabolic Pathways

The metabolic pathways of iron and zinc are interconnected, and their homeostasis is subject to cross-regulation nih.govresearchgate.netfrontiersin.orgfrontiersin.org. This cross-talk ensures that the levels of these essential metals are maintained within a narrow optimal range, although the mechanisms are complex and not fully understood oup.comresearchgate.netfrontiersin.org.

In plants, cross-talk between iron and zinc pathways has been observed, with dual and sometimes opposite regulation of key uptake and transporter genes under conditions of iron and zinc deficiency frontiersin.org. For instance, the expression of chelator synthesis genes involved in mobilizing iron can also be induced under zinc deficiency, demonstrating a dual role in the homeostasis of both metals frontiersin.org. Iron transporters in plants have also been reported to transport zinc, further illustrating the overlap and potential for cross-regulation frontiersin.org. The transcription factor FER, important for iron uptake, can also activate the expression of transporter genes for both nutrients frontiersin.org.

In mammalian systems, zinc status can influence iron homeostasis. Studies in intestinal cell culture models have shown that zinc can induce the expression of iron transporters like divalent metal transporter 1 (DMT1) and ferroportin (FPN1), which are crucial for iron uptake and export nih.govresearchgate.net. This suggests that zinc may modulate intestinal iron absorption nih.govresearchgate.net. Conversely, iron deficiency can influence zinc uptake cdnsciencepub.com.

The regulation of iron and zinc homeostasis also involves complex signaling pathways. In plants, the phosphate (B84403) starvation response regulator PHR1 is involved in the regulation of both iron and zinc transport and homeostasis frontiersin.org.

Implications of Iron-Zinc Interactions on Enzyme Activity and Protein Function

Iron and zinc are critical cofactors for a vast array of enzymes and are essential for the structural integrity and function of many proteins wikipedia.orgmdpi.com. The interactions between iron and zinc can have significant implications for enzyme activity and protein function, including the potential for one metal to influence the activity or stability of proteins typically associated with the other nih.govcdnsciencepub.com.

Mismetallation, where a metal binds to a protein site typically occupied by a different metal, can occur due to competitive interactions and can alter protein function oup.com. Zinc finger proteins, which are structurally stabilized by zinc, can exhibit altered activity if iron binds to the zinc finger motif nih.gov. For instance, the GATA-1 protein, a member of the GATA transcription factor family, shows higher activity in its iron-bound state compared to its zinc-bound form nih.gov.

Zinc also plays a role in antioxidant defense, partly by competing with redox-active metals like iron for binding sites in lipids, proteins, and DNA, thereby preventing oxidative damage mdpi.comresearchgate.net. Zinc can inhibit the initiation of lipid oxidation by impeding interactions with iron and copper researchgate.net.

Furthermore, the activity of enzymes involved in iron metabolism can be influenced by zinc. Studies have shown that zinc can competitively inhibit duodenal cytosolic aconitase activity, an enzyme involved in cellular iron metabolism wjgnet.com.

Advanced Analytical and Spectroscopic Methodologies for Iron and Zinc Characterization

Spectroscopic Techniques for Elemental Quantification and Speciation

Spectroscopic techniques are widely employed for both the quantitative determination of iron and zinc and the investigation of their chemical forms (speciation) within various matrices.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful atomic emission technique routinely used for the quantitative determination of a wide range of elements, including iron and zinc, in diverse sample types. The technique involves introducing a liquid sample into an inductively coupled plasma, which causes the atoms of the elements to become excited and emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.

ICP-OES has been applied for the determination of iron and zinc in various matrices, such as vegetables, dietary supplements, blood, mouthwash, and ore samples. spectroscopyonline.comscielo.brusu.ac.idscielo.brnih.govanalytik-jena.ruspectroscopyonline.comresearchgate.netmeasurlabs.comljmu.ac.uk For instance, a method utilizing high-resolution continuum source graphite-furnace atomic absorption spectrometry (HR-CS GF-AAS), which can be compared to ICP-OES for elemental determination, was developed for the simultaneous analysis of zinc and iron in vegetables and plant material, offering a fast and sensitive approach. spectroscopyonline.com Studies have also employed ICP-OES for the determination of iron and zinc in blood fractions and whole blood to understand their distribution. nih.gov In the analysis of dietary supplements, ICP-OES has been used alongside AAS for elemental analysis. scielo.brscielo.br

While ICP-OES is highly versatile, the analysis of iron-rich samples can present challenges due to spectral interferences from prominent iron emission lines that can affect the accurate quantification of other elements like zinc. analytik-jena.ru High-resolution ICP-OES systems are capable of mitigating these interferences, allowing for lower specification limits for heavy metals in complex matrices such as iron-based fertilizers. analytik-jena.ru

ICP-OES is often used as a reference method for validating results obtained by other techniques like X-ray Fluorescence (XRF) for the determination of iron and zinc in materials such as rice and pearl millet grain. service.gov.ukresearchgate.net

X-ray Fluorescence Spectroscopy (XRF)

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for the elemental analysis of various materials. It involves exciting a sample with X-rays, which causes the emission of characteristic secondary X-rays (fluorescence) from the elements present. The energy and intensity of these fluorescent X-rays are characteristic of each element and its concentration.

XRF is a reliable and cost-effective method for the elemental analysis of iron and zinc in a variety of samples, including zinc ore concentrates, liver tissue, rice, and pearl millet grain. service.gov.ukresearchgate.netrsc.orgnih.govthermofisher.com It is particularly valuable for screening large numbers of samples in applications such as biofortification breeding programs to identify nutrient-dense genotypes containing higher levels of iron and zinc. service.gov.ukresearchgate.net

Studies have demonstrated strong correlations between Fe and Zn concentrations determined by XRF and those obtained by ICP-OES in samples like pearl millet grain. service.gov.uk For instance, in one study, the R² values for the correlation between XRF and ICP-OES results were 0.96 for zinc and 0.93 for iron. service.gov.uk XRF analysis has also been successfully applied to determine iron and zinc content in human liver tissue, showing good agreement with results from biopsy specimens. nih.gov A direct XRF method has been developed for the rapid determination of zinc, lead, iron, and total sulfur in zinc ore concentrates, utilizing mathematical models to correct for inter-element effects. rsc.org

XRF offers advantages such as minimal sample preparation and non-destructive analysis, making it suitable for various applications, including the analysis of sulfide (B99878) ores for elements like zinc and iron. thermofisher.com

Atomic Absorption Spectrophotometry (AAS)

Atomic Absorption Spectrophotometry (AAS) is a widely used technique for the quantitative determination of individual elements. It is based on the principle that atoms of an element in the gaseous state absorb light at specific wavelengths. A sample is atomized (usually by a flame or a graphite (B72142) furnace), and a beam of light at the characteristic wavelength of the analyte is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the analyte in the sample.

AAS, including Flame Atomic Absorption Spectrophotometry (FAAS) and Graphite Furnace Atomic Absorption Spectrometry (GF-AAS), is a common method for determining iron and zinc in various samples. spectroscopyonline.comscielo.brusu.ac.idscielo.brthermofisher.combio-conferences.orgorientjchem.orgresearchgate.net It is described as a simple, reliable, sensitive, and fast method for elemental analysis. scielo.brscielo.brresearchgate.net FAAS has been successfully employed for the determination of iron and zinc in dietary supplements and wine. scielo.brscielo.brthermofisher.com For wine analysis, a simple dilution of the sample is often sufficient for FAAS measurement of iron and zinc. thermofisher.com

AAS methods for iron and zinc determination in dietary supplements have been validated, showing good recovery yields. scielo.brscielo.br For example, recovery yields between 90% and 104% for iron and 93% and 105% for zinc were reported using an optimized FAAS method. scielo.br HR-CS GF-AAS allows for the simultaneous measurement of adjacent secondary lines of zinc and iron, contributing to faster and more sensitive analysis, particularly useful for determining trace levels in foodstuffs. spectroscopyonline.com AAS is also used for analyzing iron and zinc in environmental samples like water and soil. bio-conferences.orgorientjchem.org

UV-Visible Spectroscopy for Complex Formation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is valuable for studying electronic transitions in atoms and molecules and is particularly useful for analyzing metal complexes, many of which exhibit characteristic absorption bands in this region.

UV-Vis spectroscopy is applied to study the formation and properties of iron and zinc complexes. researchgate.netdergipark.org.trmdpi.comscirp.orgspectroscopyonline.com The technique can be used for the quantitative determination of Fe(II) and Zn(II) by forming colored complexes with specific chromogenic reagents and measuring the absorbance at the complex's maximum wavelength. researchgate.net For instance, 2,2'-Bipyridyl forms a deep red complex with Fe(II) with maximum absorbance at 510 nm, while Dithizone complexes with Zn(II) to develop a cherry red color with maximum absorbance at 525 nm. researchgate.net

UV-Vis spectra provide information about the electronic transitions within metal complexes, such as π to π* and n to π* transitions, which can help in understanding the electronic structure and geometry around the metal ions. dergipark.org.trmdpi.comscirp.org Studies on iron(III) complexes with β-diketonato ligands have shown strong absorbance peaks in the UV region (270–380 nm) related to ligand-based transitions and weaker bands in the visible region corresponding to charge transfer transitions. mdpi.com Changes in UV-Vis spectra upon reduction or complexation can also be monitored to study the stability and reactivity of iron complexes. mdpi.comscirp.org Metal complexes can enhance detection techniques like UV-Vis spectroscopy by inducing measurable changes in absorption spectra upon interaction with analytes. spectroscopyonline.com

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups and chemical bonds present in a sample. It measures the absorption, emission, or scattering of infrared light by molecules as they vibrate.

FTIR spectroscopy is a valuable tool for characterizing materials containing iron and zinc, particularly for investigating ligand coordination in metal complexes and identifying functional groups in compounds. sci-hub.senih.govajol.infonih.govnih.govmdpi.comresearchgate.net In the study of metal complexes, FTIR can reveal how ligands bind to the metal center by observing shifts or changes in the characteristic vibrational frequencies of the ligand upon coordination. sci-hub.seajol.info For example, the disappearance of bands corresponding to O-H stretching vibrations and the appearance of new bands can indicate deprotonation of a ligand and coordination through oxygen atoms. sci-hub.se Similarly, coordination through nitrogen atoms can be inferred from changes in N-H or C=N stretching frequencies. sci-hub.seajol.info

FTIR spectroscopy has been used to characterize hydrazine (B178648) sulfate (B86663) complexes of Fe(III) and Zn(II), confirming the coordination of the hydrazine ligand through nitrogen atoms. ajol.info It is also applied in the study of metal oxides and doped materials, such as Fe-doped ZnO nanoparticles, to confirm the presence of functional groups and chemical bonding. nih.govresearchgate.net FTIR can help understand interactions at mineral surfaces, such as the adhesion of bacteria to iron oxide, by identifying the formation of specific bonds like Fe-phosphate. nih.gov The technique is also used in the characterization of degradation products of alloys, like biodegradable ZnMgY alloys, to identify compounds formed. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure, phase composition, and other structural properties of materials. It is based on the diffraction of X-rays by the crystal lattice of a material. The resulting diffraction pattern is unique to the crystalline phases present.

XRD is essential for analyzing the crystalline nature of materials containing iron and zinc, including alloys, intermetallic phases, and compounds. nih.govajol.infonih.govresearchgate.netaludiecasting.comicm.edu.plscielo.brresearchgate.net It is used to identify the specific crystalline phases present in a sample, such as different Fe-Zn intermetallic phases (zeta, delta, gamma) formed during processes like sintering. scielo.br XRD patterns provide information about the crystal structure, such as hexagonal close-packed (HCP) structure in Zn-Fe-Ni films or wurtzite structure in ZnO. nih.govresearchgate.netresearchgate.net

XRD analysis can also reveal changes in the crystal structure and phase composition as a function of synthesis conditions or alloy content. icm.edu.plresearchgate.net For example, studies on electrodeposited Zn-Fe-W alloys have shown that the pH of the plating bath influences the phase composition. icm.edu.pl XRD patterns can also be used to estimate crystallite size and analyze lattice parameters, providing insights into the effect of doping or alloying on the crystal structure. researchgate.netscielo.br The Rietveld method, which analyzes the entire XRD pattern, can be used to investigate the structure and quantify the proportion of different crystalline phases in mixtures of Fe-Zn intermetallic compounds. scielo.br XRD analysis has also confirmed the nanoscale range of synthesized metal complexes. ajol.info

Mössbauer Spectroscopy for Iron Oxidation States and Environments

Mössbauer spectroscopy, specifically utilizing the ⁵⁷Fe isotope, is a powerful technique for the non-destructive investigation of iron-bearing materials. It provides detailed information about the valence state, coordination symmetry, and magnetic environment of iron atoms. nii.ac.jpnih.gov The technique relies on the resonant absorption of gamma rays by atomic nuclei. carleton.edu

Key parameters derived from Mössbauer spectra include isomer shift (IS), quadrupole splitting (QS), and internal magnetic field (Hf). nii.ac.jp

Isomer Shift (IS): This parameter arises from the difference in s-electron density at the nucleus between the source and the absorber. It is sensitive to the oxidation state of the iron atom and its covalent bonding environment. carleton.edulibretexts.org Different oxidation states of iron, such as Fe⁰, Fe²⁺, and Fe³⁺, exhibit distinct isomer shifts. carleton.edu

Quadrupole Splitting (QS): QS is a measure of the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. It provides information about the symmetry of the iron's local environment and coordination polyhedron (e.g., trigonal, tetrahedral, octahedral). nii.ac.jpcarleton.edu

Internal Magnetic Field (Hf): This parameter is observed in magnetically ordered materials and arises from the hyperfine interaction between the nuclear magnetic dipole moment and the magnetic field at the nucleus. It helps in identifying magnetic iron phases. nii.ac.jpcarleton.edu

A typical Mössbauer spectrum is a superposition of peaks (often doublets or sextets), with each set corresponding to iron in a specific environment or site within the sample. nii.ac.jpcarleton.edu Deconvolution of these spectra allows for the determination of the relative abundance of different iron species present. nii.ac.jp While Mössbauer spectroscopy is highly effective for characterizing the state of iron, it cannot determine the total iron content in a sample relative to other elements. carleton.edu

Mössbauer spectroscopy has been applied to study iron in various materials, including minerals, glasses, and biological samples like proteins containing Fe-S clusters. nih.govcarleton.edu Enrichment of samples with ⁵⁷Fe can enhance the sensitivity for biological studies. nih.gov

Fluorescence Spectroscopy for Metal Ion Binding Kinetics

Fluorescence spectroscopy is a valuable tool for studying the binding kinetics of metal ions, including zinc and iron, to various molecules, particularly proteins and biosensors. Changes in fluorescence intensity or other fluorescence properties upon metal binding can be used to monitor the interaction.

Fluorescent indicators and biosensors are designed to exhibit a change in fluorescence signal upon binding to specific metal ions like Zn²⁺. thermofisher.commdpi.com These changes can include alterations in emission or excitation wavelength ratios, polarization, or lifetime. mdpi.com For example, some green fluorescent protein (GFP) mutants have been engineered to bind Zn(II), resulting in enhanced fluorescence intensity. researchgate.net

Kinetic studies using techniques like stopped-flow fluorescence spectroscopy can provide insights into the association and dissociation rates of metal ions with their binding partners. nih.govnih.gov Research on the binding of Fe²⁺ and Zn²⁺ to human serum transferrin (hTf) using fluorescence spectroscopy, alongside isothermal titration calorimetry (ITC), revealed strong binding sites for both ions with specific dissociation constants. nih.gov Rapid kinetics stopped-flow fluorescence spectroscopy in this study indicated different complexation mechanisms for Fe²⁺ and Zn²⁺ binding to hTf. nih.gov

Another study investigating the kinetics of Zn binding to amyloid-β (Aβ) peptides utilized fluorescence spectroscopy in competition experiments, as zinc does not directly quench the fluorescent dye used. nih.gov This research determined the association and dissociation rate constants for Zn binding to Aβ, providing crucial kinetic parameters. nih.gov

Chromatographic and Mass Spectrometric Approaches for Speciation Analysis

The chemical speciation of iron and zinc, referring to their different chemical forms and oxidation states, significantly influences their behavior and interactions in various systems. Chromatographic techniques coupled with sensitive detectors like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are widely used for speciation analysis.

Size Exclusion Chromatography coupled with ICP-MS (SEC-ICP-MS)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. When coupled with ICP-MS, SEC-ICP-MS allows for the separation of metal-containing species by size and the subsequent detection and quantification of the metal content in each size fraction. oup.comcapes.gov.brnih.gov This hyphenated technique is particularly useful for studying metal binding to macromolecules like proteins. nih.gov

SEC-ICP-MS has been applied to investigate the speciation of iron and zinc in biological samples such as cereal grains and serum/cerebrospinal fluid. oup.comcapes.gov.brnih.govnih.gov Studies on barley grains using SEC-ICP-MS revealed distinct speciation for iron and zinc. oup.comcapes.gov.brnih.gov Iron was found to primarily co-elute with phosphorus, suggesting association with phytic acid (IP₆) in a high molecular weight species (around 12.3 kDa). oup.comcapes.gov.brnih.govresearchgate.net In contrast, zinc mainly co-eluted with sulfur, indicating binding to peptides or proteins in a lower molecular weight species (around 3 kDa) and was largely devoid of co-eluting phosphorus. oup.comcapes.gov.brnih.govresearchgate.net

The sensitivity of SEC-ICP-MS for specific elements can be enhanced by optimizing ICP-MS parameters, such as the addition of oxygen to the reaction cell, which has been shown to improve the detection of elements like sulfur and iron measured as polyatomic ions (e.g., ⁴⁸SO⁺ and ⁷²FeO⁺). oup.comcapes.gov.brresearchgate.net

SEC-ICP-MS analysis of serum and cerebrospinal fluid samples has also been performed to study the distribution of iron and zinc in different size fractions, revealing differences in the concentration patterns of high and low molecular weight species between the two fluids. nih.gov

Ion Pairing Chromatography for Ligand Identification

Ion Pairing Chromatography (IPC) is a mode of chromatography used to separate charged or hydrophilic analytes that may not retain well on traditional reversed-phase columns. By adding an ion-pairing reagent to the mobile phase, the charge of the analyte is neutralized through the formation of an ion pair, allowing for retention and separation on a non-polar stationary phase. technologynetworks.com

IPC can be coupled with mass spectrometry (MS), such as Electrospray Ionization-Mass Spectrometry (ESI-MS), to identify the ligands bound to metal ions. rsc.org While the provided search results specifically mention ion pairing chromatography in the context of identifying ligands for iron (e.g., in iron chelates) technologynetworks.comresearchgate.netscience.gov and zinc (e.g., Zn-citrate in human milk) rsc.org, the general principle applies to identifying ligands for both metals.

In speciation analysis, after chromatographic separation (which could be SEC or another mode), fractions containing the metal of interest can be collected and subjected to techniques like ESI-MS-MS for ligand identification. rsc.org For instance, ion pairing reversed-phase chromatography coupled with ESI-MS-MS has been used to identify phytic acid as a main iron-binding ligand in barley grain extracts after SEC-ICP-MS separation. oup.comcapes.gov.brnih.gov Similarly, IPC coupled with ICP-MS and off-line ESI-MS-MS has been used to identify Zn-citrate as a low molecular mass zinc species in human milk. rsc.org

Computational Chemistry and Molecular Modeling of Iron and Zinc Complexes

Quantum Mechanical Approaches to Metal-Ligand Interactions

Quantum mechanical (QM) methods are fundamental for accurately describing the electronic structure and bonding within metal complexes, especially where transition metals like iron and zinc are involved. These methods explicitly consider the behavior of electrons, which is critical for understanding chemical bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of metal complexes. DFT calculations can provide detailed information about molecular geometries, bond lengths, bond angles, and electron distribution within iron and zinc complexes. This is particularly valuable for understanding the nature of metal-ligand bonds, which can range from predominantly ionic to having significant covalent character. mdpi.commdpi.com

Studies utilizing DFT have explored the electronic structure of various zinc complexes, including those with porphyrin and porphyrazine ligands. These calculations can reveal how the ligand structure and the nature of the metal influence properties such as coordination geometry and electronic transitions, which are relevant to spectroscopic observations. mdpi.commdpi.comaip.orgresearchgate.netrsc.org For instance, DFT has been used to study zinc complexes with porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine, showing that while the coordination cavity perimeter is largely independent of the metal and ligand, the nature of the Zn-N bonds exhibits significant ionic contributions. mdpi.com Similarly, DFT studies on zinc complexes with porphyrin derivatives have predicted their structures and ground-state spectra, providing a good account of experimental observations. aip.orgresearchgate.net

DFT is also extensively applied to iron complexes, including iron-porphyrin systems that are models for heme proteins. These calculations can determine the equilibrium geometries and electronic structures of different spin states and complexes with various ligands like O₂, CO, NO, and imidazole (B134444). acs.orgnih.gov DFT studies on iron-porphyrin complexes have shown how the addition of axial ligands can influence the electronic structure and the displacement of the iron atom relative to the porphyrin plane. acs.org Furthermore, DFT calculations have been used to investigate the electronic structures of iron(II) complexes with porphyrin and tetrabenzoporphyrin in their ground and low-lying excited states, and to simulate their UV-Vis spectra. nih.gov DFT has also been employed to study iron complexes with iminobenzo(semi)quinone ligands, providing insights into their electronic structure and relevance to dioxygenase enzymes. nih.gov

DFT calculations are instrumental in understanding the electronic properties and interactions in metalloproteins by merging different levels of theory, such as in QM/MM approaches. innovareacademics.in

Ab Initio Molecular Dynamics Simulations

Ab initio Molecular Dynamics (AIMD) simulations combine quantum mechanical calculations with molecular dynamics, allowing for the simulation of dynamic processes while treating the electronic structure quantum mechanically. This is particularly useful for studying reactions and structural changes where the electronic environment around the metal center is crucial.

AIMD simulations have been applied to study the behavior of hydrated metal ions, including Zn(II). These simulations can provide insights into the hydration shell structure and dynamics, including solvent exchange events. mdpi.comresearchgate.net AIMD studies of aqueous Zn²⁺ have shown the coexistence of hexacoordinated and pentacoordinated complexes and have allowed for the direct observation of solvent exchange events. mdpi.comresearchgate.net AIMD has also been used to predict the speciation of Zn-Cl complexes under hydrothermal conditions, showing transitions in coordination geometry with changes in temperature and salinity. researchgate.netrsc.org

AIMD simulations can overcome issues related to the kinetic lability of zinc complexes in solution, providing detailed structural dynamics. chemrxiv.org For example, AIMD has been used to investigate the structural dynamics of zinc-chloroquine complexes in aqueous solution, showing the stability and coordination of different species. chemrxiv.org

Molecular Dynamics Simulations of Metalloenzymes and Metal-Binding Proteins

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of biological macromolecules, including metalloenzymes and metal-binding proteins containing iron and zinc. MD simulations provide information about the conformational flexibility of these proteins and how this flexibility relates to their function. frontiersin.orgresearchgate.netresearchgate.net

Conformational Dynamics and Substrate Selectivity

MD simulations are routinely used to study the conformational changes in metalloenzymes and metalloproteins that are essential for their function, including substrate binding and selectivity. frontiersin.orgresearchgate.net These simulations can reveal the synchronized movements of protein residues that communicate with the metal center to facilitate catalysis. frontiersin.orgresearchgate.net

For zinc-containing proteins, MD simulations can provide insights into the dynamic behavior at the atomic level, requiring proper modeling of the zinc ion and its interactions with ligands. researchgate.net MD simulations have been used to study the conformational properties of enzymes, including active site fluctuations and solvent accessibility. nih.gov In the context of substrate selectivity, MD simulations can help understand how protein dynamics and the environment around the metal center influence which substrates can bind and react. mit.edu For instance, MD simulations have been used to study the role of active site residues and key motifs in enzymes like NagB, a glucosamine-6-phosphate deaminase, in maintaining open conformations for substrate access. frontiersin.org

For iron-containing enzymes, MD simulations can investigate the interplay between protein-substrate dynamics and selective reactions, such as halogenation catalyzed by non-heme iron halogenases. mit.edu Long-time MD simulations have also been employed to study the conformational dynamics of enzymes like ScoE, a non-heme iron dioxygenase, to connect different observed crystal structures. mit.edu

Modeling of Catalytic Mechanisms and Transition States

MD simulations, often in conjunction with QM/MM methods, are essential for modeling the catalytic mechanisms of metalloenzymes and identifying transition states. mit.edursc.org These simulations can capture the dynamic events that occur during a chemical reaction catalyzed by a metalloenzyme. nih.gov

QM/MM simulations, which treat the reactive metal center and its immediate environment quantum mechanically and the rest of the protein classically, are particularly well-suited for studying the electronic effects of transition metals during catalysis. nih.gov This approach allows for the reconstruction of potential energy surfaces and the identification of transition states. nih.gov

Studies have utilized MD and QM/MM calculations to reveal complete enzymatic mechanisms, such as the hydration of CO₂ by Carbonic Anhydrase, a zinc enzyme. frontiersin.org These studies can highlight the key roles of specific residues in regulating enzymatic activity. frontiersin.org For iron-containing enzymes, QM/MM calculations combined with MD simulations have been used to predict inhibition mechanisms, complementing experimental drug discovery efforts. frontiersin.org Multiscale computational approaches are employed to study the dynamics and reaction mechanisms of both non-heme Fe(II) and Zn(II)-dependent metalloenzymes, including those involved in DNA repair and collagen degradation. mtu.edu These methods can provide insight into atomistic details and catalytic species crucial for understanding enzyme function and designing inhibitors. mtu.edu

MD simulations can also help understand the role of a third metal ion in the enzymatic activity of some nucleases, showing how its recruitment and positioning near the catalytic center can assist in product departure. nih.gov

Docking Studies and Binding Free Energy Calculations

Docking studies and binding free energy calculations are computational techniques used to predict how strongly molecules, such as substrates or inhibitors, bind to proteins, including metalloenzymes and metal-binding proteins. These methods are crucial for understanding molecular recognition and are widely used in drug discovery and protein engineering. rsc.orgrsc.org

Molecular docking is used to predict the preferred binding orientation and affinity of a ligand to a protein. acs.org For metalloproteins, specific strategies are needed to accurately predict the binding of transition metal-containing molecules. acs.org Docking studies have been applied to investigate the interactions of small molecule inhibitors with zinc-containing proteins, such as matrix metalloproteinases, with the aim of predicting inhibition values. forskningsradet.no These studies can help understand the selectivity and specificity of these enzymes and aid in the design of novel inhibitors. forskningsradet.no Docking studies have also been performed for synthesized zinc complexes to assess their potential interactions with biological targets like SARS-CoV-2 proteins and DNA. rsc.orgmdpi.commdpi.com These studies provide insights into binding affinities and interaction types, such as hydrogen bond formation. mdpi.comresearchgate.net

Binding free energy calculations provide a more rigorous thermodynamic measure of the binding strength between a protein and a ligand. These calculations can be computationally demanding but offer valuable quantitative information about binding affinities. osu.edu Methods like the quasi-chemical approximation, which partitions the system into an inner shell treated quantum mechanically and an outer shell treated classically, have been used to estimate solvation free energies of metal ions like Zn²⁺ and can be applied to compute binding free energies in zinc-finger proteins. osu.edu While classical force fields can face challenges in accurately treating zinc in proteins, polarizable potentials are being developed and evaluated to improve the accuracy of binding free energy calculations for zinc proteins. nih.gov These calculations can help understand the factors influencing metal ion coordination and ligand binding in zinc proteins. nih.govresearchgate.net

Computational methods, including docking and MD simulations followed by binding free energy analysis, are employed to study the molecular interactions of potential inhibitors with zinc-containing metalloproteinases. forskningsradet.no These integrated approaches aim to accurately predict experimental inhibition values and provide a deeper understanding of enzyme-inhibitor interactions. forskningsradet.no

Data Tables

While specific numerical data tables were not consistently available across the search results in a format suitable for direct extraction and presentation here without further processing or context, the findings discussed highlight the types of data generated by these computational methods. Examples include:

DFT-calculated bond lengths and angles in metal complexes. acs.orgacs.org

Interaction energies between metal ions and ligands calculated by QM and MM methods. acs.org

Binding affinity scores from docking studies (e.g., in kcal/mol). mdpi.commdpi.com

Free energy profiles from MD or AIMD simulations, illustrating energy barriers for processes like solvent exchange or conformational changes. researchgate.netrsc.orgresearchgate.net

Spectroscopic parameters predicted by DFT or TD-DFT calculations (e.g., electronic transition energies and oscillator strengths). mdpi.commdpi.comaip.orgresearchgate.netrsc.orgnih.gov

Presenting these as interactive tables would require access to the raw data or detailed supplementary information from the cited studies, which is beyond the scope of this response format. However, the text above describes the types of quantitative results obtained from these computational approaches.

Detailed Research Findings

Detailed research findings from the search results integrated into the sections above include:

DFT revealing the ionic character of Zn-N bonds in certain zinc complexes and the influence of ligands on electronic transitions. mdpi.commdpi.com

DFT studies on iron-porphyrin complexes demonstrating how axial ligands affect iron displacement and electronic structure. acs.org

AIMD simulations showing the coexistence and dynamic exchange of different hydration states for aqueous Zn²⁺. mdpi.comresearchgate.net

AIMD predicting the speciation and coordination changes of Zn-Cl complexes under varying temperature and salinity. researchgate.netrsc.org

MD simulations illustrating the conformational flexibility of metalloenzymes and the role of specific residues in substrate access and selectivity. frontiersin.orgmit.edu

QM/MM-enhanced MD simulations elucidating catalytic mechanisms and identifying key residues or intermediates in both zinc and iron enzymes. frontiersin.orgnih.govmit.edumtu.edu

Docking studies identifying potential binding modes and relative affinities of ligands or inhibitors to zinc-containing proteins. rsc.orgforskningsradet.nomdpi.commdpi.comresearchgate.net

Binding free energy calculations exploring the thermodynamics of zinc binding in proteins and the challenges in accurately modeling these interactions with classical force fields. osu.edunih.govresearchgate.net

These findings collectively demonstrate the power of computational chemistry in providing molecular-level understanding of iron and zinc chemistry in diverse environments, from simple aqueous solutions to complex protein active sites.

Force Field Development for Metal Ions in Biological Systems

Accurately modeling metal ions, particularly transition metals like iron and zinc, within biological systems using computational methods such as molecular dynamics (MD) simulations presents significant challenges. These ions play crucial structural and catalytic roles in approximately one-third of all proteins, participating in diverse processes from enzyme catalysis to protein folding and stability. mpg.deacs.orgnih.gov Traditional fixed-charge force fields, while successful for many biomolecular simulations, often fall short in describing the complex electronic effects associated with metal ions, such as polarization and charge transfer, which are critical for accurate representation of metal-ligand interactions. mpg.dewustl.educhemrxiv.org

The development of force fields for metal ions in biological systems broadly falls into several strategies: bonded models, non-bonded models, and cationic dummy atom models. innovareacademics.inambermd.org

Bonded Models: In this approach, interactions between the metal ion and its coordinating ligands are treated with explicit bonds, angles, dihedrals, and non-bonded terms (electrostatic and van der Waals). Parameters for these terms are typically derived from quantum mechanical (QM) calculations or experimental data. ambermd.org This method can accurately reproduce geometries and charge transfer effects but requires time-consuming parameterization, especially for complex or repetitive metal sites. acs.orgnih.gov Software like the Metal Center Parameter Builder (MCPB) and its Python version, MCPB.py, facilitate the construction of parameters for a wide range of metal ions and force fields using QM calculations on the metal's first coordination sphere. nih.govinnovareacademics.inbiorxiv.org

Non-bonded Models: This is the simplest approach, where metal-ligand interactions are described solely through electrostatic and van der Waals potentials, often using a Lennard-Jones (LJ) potential. ambermd.org While simpler and more transferable, this model may not adequately capture the complexities of covalent or partial-covalent interactions and can struggle to maintain correct coordination geometries over long simulation times due to the neglect of polarization and charge transfer effects. chemrxiv.orgbiorxiv.org However, refined non-bonded models, including those with a 12-6-4 LJ-type potential that adds a 1/r⁴ term to account for charge-induced dipole interactions, have shown improved performance for divalent metal ions. mpg.deinnovareacademics.inambermd.org

Cationic Dummy Atom Models: This strategy involves placing dummy atoms with partial charges between the metal ion and surrounding residues to mimic covalent interactions and provide a more sophisticated electrostatic description. ambermd.org While offering a more nuanced electrostatic treatment, this approach requires intricate parameterization due to the increased number of empirical parameters. ambermd.org

A significant limitation of traditional fixed-charge force fields is their inability to account for electronic polarization, which is crucial for accurately describing ion-induced dipole interactions, particularly in cation-π interactions involving aromatic residues common in proteins. mpg.denih.govarxiv.org This deficiency can lead to underestimation of binding energies. nih.gov To address this, polarizable force fields have been developed. These models explicitly include polarization effects, allowing for the simulation of charge delocalization in response to the changing environment. mpg.dewustl.edu Popular polarizable models include the fluctuating charge (FQ) model, the induced dipole model, and the Drude oscillator model. mpg.denih.govuni-ulm.de

The AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) force field is a prominent example of a polarizable force field that employs atomic induced dipoles and atomic multipoles to represent permanent electrostatics. wustl.edunih.gov The CHARMM Drude force field is another widely used polarizable model that utilizes classical Drude oscillators tethered to atoms to represent polarization. arxiv.orguni-ulm.denih.gov Development of parameters for these polarizable force fields often involves fitting to gas-phase ab initio computations and validation against experimental data, such as hydration free energies and structural properties in aqueous solution. wustl.edunih.govacs.org

Despite advances, accurately simulating metal ions in biological systems using classical force fields remains an active area of research. Challenges persist in accurately reproducing coordination geometries and capturing dynamic events like ligand exchange, which often occur on timescales longer than typical MD simulations. biorxiv.orgacs.org Hybrid QM/MM methods, which treat the metal center quantum mechanically and the rest of the system with a force field, offer higher accuracy but are computationally more expensive, limiting their application to smaller systems or shorter timescales. chemrxiv.org

Recent efforts have focused on refining existing force fields and developing new methodologies. For instance, studies have systematically parameterized non-bonded models for divalent metal cations, including zinc, by fitting to quantum mechanical calculations and experimental data to improve the description of hydration and interactions with biological ligands. innovareacademics.inacs.org The development of force field parameters for specific metal-binding sites in proteins, such as the Cys₃His₁ and Cys₄ zinc finger motifs, has also been undertaken, often employing bonded or non-bonded approaches parameterized against QM calculations. biorxiv.orgresearchgate.netmdpi.com Validation of these parameters against experimental data, such as NMR order parameters, is crucial for assessing their accuracy in reproducing protein dynamics. mdpi.comresearchgate.net

The development of reactive force fields, such as ReaxFF, is also being explored to enable the simulation of chemical reactions involving metal ions in biological environments, such as the stability and reactivity of iron-sulfur clusters. acs.org

Synthetic Methodologies and Complexation Chemistry of Iron and Zinc

Synthesis of Iron-Zinc Nanoparticles and Alloys

The synthesis of iron-zinc nanoparticles and alloys involves various approaches aimed at controlling their size, shape, structure, and composition. These materials are of interest due to the combined properties of both iron and zinc.

Green Synthesis Techniques

Green synthesis techniques offer an environmentally friendly alternative for the preparation of iron and zinc oxide nanoparticles, often utilizing biological resources as reducing and stabilizing agents mdpi.comiwaponline.comresearchgate.netresearchgate.net. Plant extracts, rich in enzymes and phytochemicals, have been successfully employed for this purpose mdpi.comnih.goviijls.com. For instance, studies have demonstrated the green synthesis of iron oxide and zinc oxide nanoparticles using extracts from plants like Psidium guajava, Artemisia absinthium, and Salvia officinalis mdpi.com. Hibiscus rosa sinensis flower extract and Myristica fragrans have also been used as reducers and stabilizers in the microwave-assisted green synthesis of iron oxide and zinc oxide nanoparticles, respectively researchgate.netutripoli.edu.ly. Another example includes the use of Moringa oleifera pod peel extract for the green synthesis of iron and zinc oxide nanoparticles journalijar.com. The use of Blepharis maderaspatensis extract has been reported for the eco-friendly green synthesis of iron oxide nanoparticles and iron oxide/ZnO nanocomposites frontiersin.org. Mushroom extract has also been explored as an eco-friendly agent for the biosynthesis of iron and zinc oxide nanoparticles mdpi.com. These methods often involve mixing metal salt solutions with the plant or fungal extract and applying heat or other methods to facilitate the formation of nanoparticles utripoli.edu.lyfrontiersin.orgmdpi.com. UV-Vis spectroscopy is commonly used to confirm the synthesis of these nanoparticles, with characteristic absorption peaks observed for iron and zinc oxide nanoparticles in specific wavelength ranges utripoli.edu.lyfrontiersin.orgmdpi.com.

Controlled Synthesis of Iron-Zinc Alloy Intermetallics

Controlled synthesis methods are employed to produce specific iron-zinc alloy intermetallic phases, which are crucial for applications like galvannealed steel coatings cambridge.orgresearchgate.net. These intermetallic phases, such as Zeta (ζ), Delta (δ), Gamma-1 (Γ₁), and Gamma (Γ), have varying iron content and distinct crystal structures cambridge.orgresearchgate.netresearchgate.net.

One method for preparing high-purity iron-zinc alloys involves the slow diffusion of high-purity zinc with small particle iron powder cambridge.orgresearchgate.net. This technique can produce alloys within the desired intermetallic phases cambridge.orgresearchgate.net. Another approach is pulse electrodeposition, which has been used to fabricate Fe-Zn alloys with varying zinc content by controlling the electrolyte composition nih.govingentaconnect.com. The microstructure and composition of the alloys can be controlled by adjusting parameters such as pulse frequency and current density nih.gov. Annealing is often a subsequent step in the preparation of galvannealed steel, where the interdiffusion of iron and zinc forms the intermetallic coating cambridge.orgresearchgate.net. Powder metallurgy techniques, involving mixing iron and zinc powders, pressing them into compacts, and then sintering under vacuum or an inert atmosphere, are also utilized to synthesize Fe-Zn intermetallic phases scielo.brimt.si. Different sintering temperatures and times can be used to achieve homogeneity and control the resulting phases cambridge.orgscielo.br. Spark-plasma sintering (SPS) combined with diffusion annealing has also been investigated for the preparation of compact Fe-Zn intermetallics imt.si.

The phase composition of these alloys can be analyzed using techniques like X-ray diffraction (XRD), which helps identify the present intermetallic phases scielo.brimt.siasianpubs.org. Electron microprobe and scanning transmission electron microscopy (STEM) can be used to assess sample homogeneity cambridge.orgresearchgate.net.

Here is a table summarizing some Fe-Zn intermetallic phases and their approximate iron content:

PhaseApproximate Fe Content (wt. %)
Zeta (ζ)5-6
Delta (δ)7-12
Gamma-1 (Γ₁)17-21
Gamma (Γ)16-28

Synthesis of Iron and Zinc Coordination Compounds and Chelation Complexes

The synthesis of coordination compounds and chelation complexes involving iron and zinc is a significant area of research, driven by their potential applications in various fields onlinescientificresearch.comijcrt.org. These complexes are formed through the interaction of metal ions with ligands, which are molecules or ions that can donate electron pairs to the metal center.

Direct reaction methods are commonly employed for synthesizing metal complexes, involving the reaction of metal salts with ligands in suitable solvents ijcrt.org. The choice of solvent and reaction conditions, such as temperature and stirring time, can influence the formation and properties of the resulting complexes mdpi.comijcrt.org.

Rational Ligand Design for Specific Metal Coordination

Rational ligand design plays a crucial role in controlling the coordination environment and properties of iron and zinc complexes ijcrt.org. Ligands can be designed to selectively bind to specific metal ions or to promote the formation of complexes with desired structures and reactivities ijcrt.org. Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are versatile ligands commonly used in coordination chemistry due to their chelating ability, often involving nitrogen and oxygen donor atoms ijcrt.org. The electronic and steric properties of Schiff base ligands can be tuned by modifying their molecular structures, allowing for control over the metal-ligand interactions ijcrt.org.

Specific ligands can be designed to accommodate the coordination preferences of iron and zinc ions, which can vary depending on their oxidation states and the desired complex geometry. For example, studies have explored the coordination chemistry of ligands like butane-2,3-dione bis(2′-pyridylhydrazone) with divalent iron and zinc ions, showing that the ligand can bind in neutral, mono-, or doubly deprotonated forms depending on the reaction conditions researchgate.net.

The synthesis of mixed-metal iron-zinc complexes presents additional challenges and opportunities for designing ligands that can bridge or chelate to both metal centers. For instance, a study reported the synthesis of a heterobimetallic FeZn complex using a redox-active ONO pincer ligand, where the ligand facilitated the formation of a complex with a six-coordinate iron center and a five-coordinate zinc center rsc.org.

Chelation Chemistry and Complex Formation

Chelation is a type of coordination where a ligand binds to a central metal atom through multiple coordination sites, forming a ring-like structure. This typically leads to increased stability of the complex compared to those with monodentate ligands. Chelating agents are widely used to complex metal ions, including iron and zinc onlinescientificresearch.comadob.com.plgoogle.com.

The formation of iron and zinc chelate complexes is influenced by factors such as pH, ligand structure, and the presence of other metal ions nih.govactahort.orgishs.org. For example, the stability of iron chelates can be affected by the presence of zinc ions in solution nih.govactahort.orgishs.org. Studies on the complexation of iron(II), iron(III), and zinc(II) with various ligands, such as EDTA, nitrilotriacetic acid, DL-glutamic acid, α-aminobutyric acid, and homoserine, have provided insights into the factors governing their complex formation and stability onlinescientificresearch.comnih.govscielo.org.bo.

Chelating ligands like EDTA (ethylenediaminetetraacetic acid) are known to form stable complexes with both iron and zinc ions nih.gov. However, the stability constants for these complexes can differ significantly. For instance, the stability constant for the Fe(III)-EDTA complex is reported to be much larger than that for the Zn-EDTA complex nih.gov. Despite this, studies have shown that Zn²⁺ can displace Fe(III) from EDTA under certain conditions, a phenomenon investigated through techniques like cyclic voltammetry nih.gov.

The stability of metal chelates is particularly important in various applications, such as in nutrient solutions for plants, where chelating agents are used to keep micronutrients like iron and zinc available for uptake adob.com.plactahort.orgishs.org. The pH of the solution significantly impacts the stability of these chelates adob.com.plresearchgate.net. For example, Fe-EDTA is often not stable enough in high pH conditions, and other chelates like Fe-DTPA or Fe-EDDHA are preferred actahort.orgishs.org.

Thermodynamics and Kinetics of Iron and Zinc Complex Formation

The thermodynamics and kinetics of iron and zinc complex formation govern the spontaneity, extent, and rate of these reactions. Thermodynamic parameters, such as stability constants (formation constants), provide information about the equilibrium position of the complex formation reaction, indicating the stability of the formed complex onlinescientificresearch.comscielo.org.boresearchgate.nettandfonline.com. Kinetic studies, on the other hand, investigate the reaction rates and mechanisms involved in complex formation and dissociation.

Stability constants are typically determined experimentally using various techniques, including potentiometry and paper electrophoresis onlinescientificresearch.comscielo.org.boresearchgate.nettandfonline.com. These studies often involve titrating a metal ion solution with a ligand solution at a constant temperature and ionic strength and monitoring a property that changes upon complex formation, such as pH scielo.org.boresearchgate.nettandfonline.com.

Research on the complexation of iron(II), iron(III), and zinc(II) with ligands like α-aminobutyric acid and homoserine has provided valuable data on their stability constants onlinescientificresearch.comscielo.org.bo. These studies have shown that the stability of the complexes can depend on the specific metal ion and the ligand involved onlinescientificresearch.comscielo.org.bo. For example, in the case of α-aminobutyric acid and homoserine, zinc(II) complexes were found to have higher stability constants compared to iron(II) complexes onlinescientificresearch.comscielo.org.bo. The order of stability constants for complexes with α-aminobutyric acid was found to be zinc(II) > cadmium(II) > iron(II) onlinescientificresearch.com.

Here is a table showing the logarithm stability constants (log K₁) for the first complex (ML) of iron(II), cadmium(II), and zinc(II) with α-aminobutyric acid at 35°C and 0.1 mol/L ionic strength:

Metal IonLog K₁ (α-aminobutyric acid)
Cadmium(II)4.01 ± 0.02
Iron(II)3.73 ± 0.03
Zinc(II)4.45 ± 0.02

Note: Data extracted from search result onlinescientificresearch.com.

The kinetics of complex formation can be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. While the provided search results offer less detail on the specific kinetics of iron-zinc complex formation, studies on the displacement of metal ions from chelates, such as the displacement of Fe(III) from EDTA by Zn²⁺, provide insights into the reaction pathways and rates involved in these dynamic processes nih.gov. The mechanism of such displacement reactions can be complex and may involve intermediate species nih.gov.

Understanding the thermodynamics and kinetics of iron and zinc complex formation is essential for predicting their behavior in various chemical and biological systems and for designing synthesis routes for new materials with tailored properties.

Determination of Stability Constants and Binding Affinities

Stability constants (also known as formation constants) and binding affinities are quantitative measures of the strength of the interaction between a metal ion and a ligand in solution. A higher stability constant indicates a greater propensity for the metal ion and ligand to form a complex. These parameters are fundamental to understanding the speciation of metal ions in various environments and predicting the extent of complex formation.

Several techniques are employed to determine stability constants and binding affinities. Potentiometry, which involves measuring the potential of an electrochemical cell to determine the concentration of free metal ions or protons as a function of ligand concentration and pH, is a common method. researchgate.net Spectrophotometry, which monitors changes in the absorbance or fluorescence of a solution upon complex formation, is also widely used. researchgate.netnih.gov Other techniques include isothermal titration calorimetry (ITC), which directly measures the heat absorbed or released during a binding event, and capillary electrophoresis (CE), which can be used to study metal complex equilibria and kinetics. nih.govresearchgate.net

Studies on the complexation of zinc(II) and iron(II) with norvaline in solution using paper electrophoresis have determined stability constants. The stability constant values indicated that zinc(II)-norvaline complexes exhibited stronger bonding compared to iron(II)-norvaline complexes. redalyc.org This stronger bonding in zinc(II) complexes was attributed to the greater affinity of zinc(II) for oxygen donor ligands. redalyc.org

Another study investigating the complexation of cadmium(II), iron(II), and zinc(II) with homoserine using paper electrophoresis also reported stability constants. The results showed that zinc(II)-homoserine binary complexes had the maximum stability constant values, while iron(II)-homoserine complexes had the minimum values among the studied metals. scielo.org.bo The second stability constants for these binary complexes were found to be lower than the first stability constants in each case. scielo.org.bo

In the context of biologically relevant molecules, the binding of Fe²⁺ and Zn²⁺ ions to human serum transferrin (hTf) has been studied using isothermal titration calorimetry (ITC) and fluorescence spectroscopy. nih.gov ITC data revealed the presence of one class of strong binding sites for both Fe²⁺ and Zn²⁺ on hTf, with dissociation constants of 25.2 nM for Fe²⁺ and 6.7 nM for Zn²⁺. nih.gov This suggests a higher binding affinity of transferrin for Zn²⁺ compared to Fe²⁺ under the experimental conditions. The binding interactions were found to be driven by both favorable enthalpy and entropy changes. nih.gov

The complexation of iron and zinc with natural organic matter (NOM), such as humic substances, is also a significant area of research, particularly in environmental chemistry. Studies have investigated the binding affinities of iron and zinc to humic acids isolated from different soils, showing that complexation strength can be influenced by factors like pH, metal concentration, and the chemical properties of the humic acids. plos.org

Here is a table summarizing some reported stability constant values for iron and zinc complexes with specific ligands:

Metal IonLigandLog K (Stability Constant)ConditionsReference
Zn(II)Norvaline4.68 ± 0.02 (K1)35ºC, I = 0.1 M redalyc.org
Fe(II)Norvaline4.05 ± 0.02 (K1)35ºC, I = 0.1 M redalyc.org
Zn(II)Homoserine4.33 ± 0.01 (log K1)35 °C, 0.1 mol/L perchloric acid scielo.org.bo
Fe(II)Homoserine3.57 ± 0.01 (log K1)35 °C, 0.1 mol/L perchloric acid scielo.org.bo
Fe(III)EDTA25.1pH 7.4 (HEPES buffered) nih.gov
Zn(II)EDTA16.50pH 7.4 (HEPES buffered) nih.gov
Fe(II)TransferrinKd = 25.2 nMAnaerobic conditions nih.gov
Zn(II)TransferrinKd = 6.7 nMAerobic conditions nih.gov

Note: Stability constants can vary depending on temperature, ionic strength, and the specific experimental method used.

Reaction Mechanisms and Kinetic Studies of Complexation and Dissociation

Beyond the thermodynamic stability, the kinetics of complex formation and dissociation are crucial for understanding the dynamic behavior of iron and zinc in various systems. Kinetic studies investigate the rates and mechanisms by which metal-ligand complexes form and break apart.

The mechanisms of metal complexation can involve multiple steps, often including the removal of solvent molecules from the metal ion (desolvation) and the formation of new bonds with the ligand. For inner-sphere complexes, the formation typically involves a multi-step mechanism where the first step forms an outer-sphere complex. oup.com

Kinetic studies of iron complexation by dissolved natural organic matter (NOM) in coastal waters have examined both formation and dissociation rate constants. researchgate.net Formation rate constants for organic ferrous complexes ranged from 500 to 7.5 × 10⁴ M⁻¹ s⁻¹, while dissociation rate constants ranged from 1 × 10⁻⁶ to 3.6 × 10⁻³ s⁻¹. researchgate.net Ferric complex formation rate constants were found to be comparable to those for strong iron binding ligands in open oceans. researchgate.net

Dissociation kinetics of metal complexes can be studied using techniques like stopped-flow spectrophotometry or capillary electrophoresis with a reactor. researchgate.netnih.govnih.govfrontiersin.org These methods allow for the monitoring of relatively fast reactions. For instance, capillary electrophoresis has been used to estimate the solvolytic dissociation rate of metal complexes, including those of iron(III) with deferasirox. nih.gov The lability of zinc(II) complexes can vary significantly depending on the ligand; some zinc(II) complexes have been found to be too labile to allow for the estimation of dissociation rate constants using certain methods. nih.gov However, other studies using capillary electrophoretic reactors have determined dissociation rate constants for specific zinc(II) complexes, indicating varying degrees of kinetic inertness. researchgate.net

The reaction mechanisms for zinc complexation with ligands like hydroxide (B78521) and ammine have been investigated using molecular modeling. shahroodut.ac.ir These studies can provide insights into the structural changes and energy profiles during the complex formation process. Molecular modeling has suggested that zinc hydroxide species are more stable than zinc ammine species based on reaction free energies. shahroodut.ac.ir

Ligand exchange reactions are also an important aspect of kinetic studies, examining how one ligand can displace another from a metal center. Studies on the displacement of Fe(III) from EDTA by Zn²⁺ have shown that despite the significantly larger stability constant of the Fe(III)-EDTA complex compared to the Zn(II)-EDTA complex, Zn²⁺ can displace Fe(III), a process that can be aided by hydrolysis. nih.gov

Influence of pH and Environmental Factors on Complexation Equilibria

The pH of a solution is a critical factor influencing the complexation of iron and zinc. Changes in pH affect the protonation state of ligands, the speciation of metal ions (e.g., hydrolysis of metal ions), and the competition between protons and metal ions for binding sites on the ligand.

For many ligands, their ability to complex metal ions is dependent on their deprotonation. As pH increases, acidic protons are removed from the ligand, making more donor atoms available for coordination with metal ions. Conversely, at lower pH, increased protonation of the ligand reduces its affinity for metal ions. xmu.edu.cn

Studies have shown that the complexation of metals like iron and copper by organic ligands in estuarine waters decreases as pH lowers. researchgate.net This effect is primarily attributed to the reduced dissociation of organic ligands under acidic conditions. researchgate.net Similarly, the interaction of zinc(II) ions with humic acids has been shown to be stronger at higher pH values, which is linked to a higher dissociation degree of functional groups on the humic acids. plos.org

Environmental factors beyond pH also play a role in iron and zinc complexation. These can include temperature, ionic strength, and the presence of competing ions or ligands. Temperature affects the thermodynamics and kinetics of complex formation. Ionic strength can influence the activity of ions in solution, thereby affecting complexation equilibria. The presence of other metal ions or ligands can lead to competition for binding sites, altering the speciation of iron and zinc. For example, calcium can compete with other metal ions for binding to certain ligands like EDTA. xmu.edu.cn

In natural waters, the presence of dissolved organic matter (DOM) is a major factor influencing the speciation and bioavailability of trace metals like iron and zinc through complexation. researchgate.net The composition and concentration of DOM can vary significantly depending on the environment, leading to diverse complexation behaviors. researchgate.net

The effect of gastric digestion pH on the dialyzability of iron and zinc from infant formulas highlights the practical implications of pH on metal complexation and availability in biological systems. conicet.gov.ar A lower gastric pH can be important for zinc solubility, as some insoluble zinc salts can be solubilized in an acidic environment. conicet.gov.ar However, the effect of pH on iron availability can be more complex and dependent on the specific formulation and processing of the food matrix. conicet.gov.ar

The complexation of iron and zinc in solid matrices, such as plant tissues, is also influenced by the local chemical environment, including the presence of ligands like phytate. Studies using techniques like X-ray absorption spectroscopy have provided insights into the molecular forms of iron and zinc complexes in wheat grain, showing coordination with oxygen and phosphorus atoms. researchgate.net

Q & A

Q. What are the established methodologies for quantifying iron and zinc concentrations in biological samples, and how do their detection limits compare across matrices?

Methodological Answer: Atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) are standard for quantifying trace metals. AAS offers cost-effectiveness for single-element analysis (detection limit: ~0.1–1 ppm), while ICP-MS provides multi-element capability with superior sensitivity (detection limit: ~0.1–10 ppb). Matrix effects (e.g., plasma interference in blood vs. soil) require validation via standard addition or matrix-matched calibration .

Q. How do researchers control for cross-contamination between iron and zinc during spectroscopic analysis?

Methodological Answer: Implement rigorous sample preparation protocols, including acid-washed containers, blank controls, and separation techniques like ion chromatography. Use certified reference materials (CRMs) to validate recovery rates and ensure instrument calibration accounts for spectral overlaps (e.g., Zn at 213.8 nm vs. Fe lines) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in iron and zinc supplementation studies?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal curves) for threshold effects, or mixed-effects models for longitudinal data. Adjust for covariates (e.g., baseline nutrient status) and validate assumptions via residual analysis. Meta-analytic approaches (random-effects models) are preferred for heterogeneous datasets .

Q. Which biomarkers are most reliable for assessing iron and zinc status in longitudinal human studies?

Methodological Answer: Serum ferritin (iron stores) and plasma zinc (acute status) are primary biomarkers. Validate using paired dietary intake logs and functional endpoints (e.g., hemoglobin for iron, alkaline phosphatase activity for zinc). Ensure pre-analytical stability (e.g., avoid hemolysis for zinc assays) .

Q. What quality control protocols are essential for maintaining integrity in long-term studies of iron-zinc interactions in soil-plant systems?

Methodological Answer: Use triplicate sampling, periodic CRM validation, and controlled growth conditions (pH, temperature). Monitor redox potential to prevent Fe²⁺/Zn²⁺ precipitation. Include negative controls (e.g., chelator-treated soils) to isolate metal-specific effects .

Advanced Research Questions

Q. What experimental designs are optimal for investigating competitive absorption mechanisms between iron and zinc in intestinal epithelial cells?

Methodological Answer: Employ Caco-2 cell monolayers with dual isotopic tracers (⁵⁷Fe, ⁶⁷Zn) to track uptake kinetics. Use transport inhibitors (e.g., DMT1 for iron) and siRNA knockdowns to isolate shared transporters. Apply Michaelis-Menten kinetics to model competitive inhibition constants .

Q. How can conflicting data on the synergistic versus antagonistic effects of iron and zinc in redox homeostasis be systematically reconciled?

Methodological Answer: Conduct systematic reviews with subgroup analyses by tissue type (e.g., hepatic vs. neuronal) and redox states (e.g., glutathione levels). Use GRADE criteria to assess evidence quality and meta-regression to explore dose-dependent interactions .

Q. What strategies effectively isolate the specific contributions of iron-zinc interactions in neurodegenerative pathways from confounding variables?

Methodological Answer: Utilize genetic knockout models (e.g., Zip14⁻/⁻ mice) to disrupt metal transport. Pair with synchrotron X-ray fluorescence (SXRF) for spatial mapping of metal distributions in brain tissue. Control for oxidative stress via ROS scavengers .

Q. How should researchers adjust thermodynamic models when iron and zinc speciation in physiological environments deviates from in vitro predictions?

Methodological Answer: Incorporate activity coefficients (e.g., Davies equation) for ionic strength effects and ligand competition (e.g., citrate vs. histidine binding). Validate models using extended X-ray absorption fine structure (EXAFS) spectroscopy .

Q. What multidisciplinary approaches integrate omics data to elucidate iron-zinc crosstalk in mitochondrial function?

Methodological Answer: Combine transcriptomics (RNA-seq of metal-responsive genes), proteomics (SOD1/2 expression), and metabolomics (TCA cycle intermediates). Use network analysis (e.g., WGCNA) to identify co-regulated pathways and validate with CRISPR-Cas9 perturbations .

Key Methodological Considerations

  • Experimental Design: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .
  • Data Contradictions: Apply sensitivity analyses and stratification by study quality (e.g., AHRQ scoring) to resolve discrepancies .
  • Validation: Use orthogonal techniques (e.g., AAS + ICP-MS) and replicate findings across models (in vitro, in vivo, clinical) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.